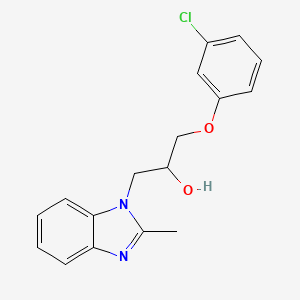
1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a beta-adrenergic receptor antagonist that has been shown to have anti-inflammatory, antihypertensive, and antidiabetic effects.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol involves the inhibition of beta-adrenergic receptors. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and a decrease in blood pressure. Furthermore, the inhibition of beta-adrenergic receptors has been shown to improve insulin sensitivity and reduce glucose levels in animal models.
Biochemical and Physiological Effects:
1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of several inflammatory diseases. It has also been shown to reduce blood pressure through the inhibition of beta-adrenergic receptors. Furthermore, 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been reported to improve insulin sensitivity and reduce glucose levels in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments is its well-defined mechanism of action. This allows for precise control of the experimental conditions and accurate interpretation of the results. Furthermore, the compound has been shown to have several therapeutic applications, making it a useful tool for studying the pathogenesis of inflammatory, hypertensive, and diabetic diseases.
One limitation of using 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments is its potential toxicity. While the compound has been shown to have therapeutic effects, it may also have adverse effects on other physiological processes. Therefore, careful consideration should be given to the dosage and duration of treatment when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol. One direction is to investigate its potential therapeutic applications in human clinical trials. Another direction is to study its effects on other physiological processes, such as cardiovascular function and immune response. Furthermore, the development of new synthesis methods for 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol may lead to the discovery of new analogs with improved therapeutic properties. Overall, the potential therapeutic applications of 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol make it a promising target for future research.
Métodos De Síntesis
The synthesis of 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol involves the reaction of 2-methyl-1H-benzimidazole with 3-chlorophenol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with propanol to obtain the final compound. This synthesis method has been reported in several scientific studies and has been shown to be effective in producing high yields of 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol.
Aplicaciones Científicas De Investigación
1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been reported to have antihypertensive effects by reducing blood pressure through the inhibition of beta-adrenergic receptors. Furthermore, 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been shown to have antidiabetic effects by improving insulin sensitivity and reducing glucose levels in animal models.
Propiedades
IUPAC Name |
1-(3-chlorophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-19-16-7-2-3-8-17(16)20(12)10-14(21)11-22-15-6-4-5-13(18)9-15/h2-9,14,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBHYOHEUFREAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminosulfonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5172582.png)
![1-benzyl-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B5172586.png)

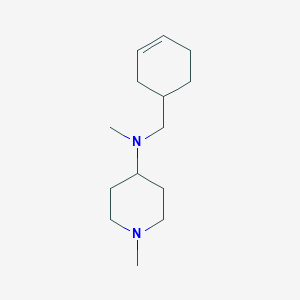
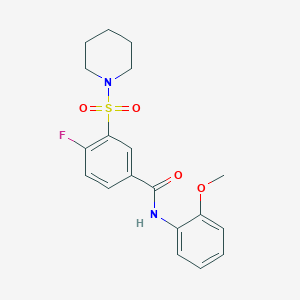
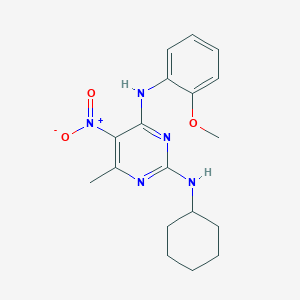
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5172631.png)
![1-cyclohexyl-2-(2-ethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172639.png)
![2-benzyl-3-(1-naphthyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5172640.png)
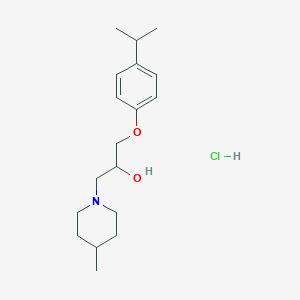
![9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazole](/img/structure/B5172652.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5172672.png)
![N-(4-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5172684.png)
![cyclohexyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5172692.png)